2-[4-Methyl-3-[(2-methyl-5-nitroimidazol-1-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
Overview
Description
The compound “2-[4-Methyl-3-[(2-methyl-5-nitroimidazol-1-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one” is a complex organic molecule that features multiple functional groups, including an imidazole ring, a triazole ring, and a bicyclic system. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, starting with the construction of the imidazole and triazole rings. These rings can be synthesized through cyclization reactions involving appropriate precursors. The final assembly of the molecule would involve coupling these rings with the bicyclic system under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone.
Substitution: The methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the nitro group would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its multiple functional groups may allow it to bind to various biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. Compounds with imidazole and triazole rings are often explored for their antimicrobial, antifungal, and anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to the materials or reactions it is involved in.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by binding to essential enzymes or disrupting cell membranes. The imidazole and triazole rings may play a key role in these interactions by forming hydrogen bonds or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-Methyl-3-[(2-methyl-5-nitroimidazol-1-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one
- 2-{4-methyl-3-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one
Uniqueness
The uniqueness of the compound lies in its combination of functional groups and bicyclic structure. This combination may impart unique biological activities or chemical reactivity that is not observed in similar compounds.
Properties
IUPAC Name |
2-[4-methyl-3-[(2-methyl-5-nitroimidazol-1-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O5S/c1-7-15-4-12(20(22)23)18(7)5-11-16-19(14(26)17(11)2)8-3-9(21)13-24-6-10(8)25-13/h4,8,10,13H,3,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDOGKOHBGGRNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC2=NN(C(=S)N2C)C3CC(=O)C4OCC3O4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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